(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Catalog No.
S794265
CAS No.
17577-28-5
M.F
C22H22O2P.Cl
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

CAS Number

17577-28-5

Product Name

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

Molecular Formula

C22H22O2P.Cl

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Organic Synthesis:

  • Ylide Precursor: This compound acts as a precursor to stabilized carbenes through deprotonation, which are highly reactive intermediates used in various organic transformations. These carbenes can insert into C-H bonds, participate in cycloadditions, and perform rearrangements, enabling the synthesis of complex molecules. Source: Li, J., & Yeung, C.-M. (2007). Transition-metal-catalyzed reactions of stabilized carbenes. Chemical Reviews, 107(12), 5776-6136.:
  • Phosphonium Salt Applications: The phosphonium group's positive charge and lipophilicity make this compound useful in various applications, including:
    • Phase-transfer catalysis: It facilitates the transfer of reactants between immiscible phases (e.g., water and organic solvents) in reactions. Source: Weber, W., & Gokel, G. W. (2000). Phase-transfer catalysis in organic chemistry. Chemical Reviews, 100(4), 3467-3504.:
    • Ionic liquids synthesis: This compound can be incorporated into the design of ionic liquids, which are salts with unique properties like high thermal stability and tunable polarity, making them valuable in various research fields. Source: Wasserscheid, P., & Welton, T. (2003). Ionic liquids in synthesis. ChemComm, (1), 20-24.:

Material Science:

  • Precursor for Functional Materials: This compound can be used as a precursor for the synthesis of various functional materials, including:
    • Organic semiconductors: By incorporating the phosphonium group into conjugated polymers, researchers can tune the material's electronic properties for applications in organic solar cells and light-emitting diodes (LEDs). Source: Mishra, A., & Singh, P. K. (2017). Polymer-based organic solar cells. Journal of Materials Science: Materials in Electronics, 28(17), 12743-12769.:
    • Antimicrobial materials: Studies suggest that the phosphonium group can be incorporated into polymers to impart antimicrobial properties, making them potentially useful for biomedical applications. Source: Brunel, J.-M. (2014). Applications of elegant phosphonium cations in modern science. Chemical Society Reviews, 43(23), 7702-7723.:

Medicinal Chemistry:

  • Drug Delivery Systems: The lipophilic nature of this compound and its ability to form self-assembling structures make it a potential candidate for developing drug delivery systems. These systems can encapsulate drugs and facilitate their controlled release at the target site. Source: Elsner, P., & Bawa, G. (2016). Self-assembled amphiphiles for drug delivery. Advanced Materials, 28(1), 339-351.:

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is an organophosphorus compound characterized by the presence of a triphenylphosphonium group attached to an ethoxycarbonyl moiety. Its molecular formula is C22H24ClO3P, and it has a molecular weight of approximately 384.84 g/mol. The compound is known to cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Typical of phosphonium salts. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the phosphorus atom. Additionally, it is often used as a reagent in the synthesis of more complex organic molecules, including disubstituted tetrahydrofurans, which are relevant in medicinal chemistry for their role as selective serotonin reuptake inhibitors .

The synthesis of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride can be achieved through several methods:

  • Alkylation of Triphenylphosphine: This involves reacting triphenylphosphine with ethyl chloroacetate under basic conditions to form the desired phosphonium salt.
  • Phosphorylation Reactions: The compound can also be synthesized via phosphorylation reactions involving appropriate alkylating agents and triphenylphosphine.
  • Hydration: The hydrated form of this compound can be produced by reacting the anhydrous salt with water under controlled conditions .

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride has several applications:

  • Organic Synthesis: It serves as a key intermediate in the preparation of various organic compounds.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in treating mood disorders.
  • Chemical Research: It is used as a reagent in various chemical transformations and synthetic pathways .

Several compounds share structural or functional similarities with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride:

Compound NameMolecular FormulaUnique Features
(Ethoxycarbonylmethyl)triphenylphosphonium chlorideC22H22ClO2PUsed in synthesizing selective serotonin reuptake inhibitors
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromideC22H24BrO3PSimilar structure but with bromide instead of chloride
Triphenylphosphine oxideC18H15OPOxidized form of triphenylphosphine; used as a ligand in coordination chemistry

The uniqueness of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride lies in its specific ethoxycarbonyl substitution, which enhances its reactivity and potential utility in developing pharmaceuticals targeting serotonin pathways.

Traditional Alkylation Pathways Involving Triphenylphosphine

The classical synthesis involves the nucleophilic substitution of ethyl bromoacetate with triphenylphosphine (PPh₃) in anhydrous toluene or dichloromethane. The reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide to form the phosphonium salt.

Reaction Conditions:

  • Molar Ratio: 1:1 stoichiometry between PPh₃ and ethyl bromoacetate.
  • Temperature: Room temperature (20–25°C) with agitation for 24 hours.
  • Yield: 85–92% after recrystallization from ethanol/water mixtures.

Critical Considerations:

  • Purity of Reagents: Residual moisture leads to hydrolysis of ethyl bromoacetate, necessitating anhydrous conditions.
  • Workup: Filtration of the precipitated product followed by washing with cold diethyl ether removes unreacted PPh₃.

Novel Base-Mediated Ylide Generation Techniques

Recent advancements emphasize greener protocols using aqueous sodium bicarbonate (NaHCO₃) to generate the corresponding ylide in situ. This one-pot method eliminates hazardous solvents and reduces reaction times:

Procedure:

  • Combine PPh₃ (5.0 mmol), ethyl bromoacetate (6.6 mmol), and 4-nitrobenzaldehyde (3.3 mmol) in saturated NaHCO₃ (10 mL).
  • Reflux at 100°C for 35 minutes.
  • Extract with ethyl acetate and purify via recrystallization.

Advantages:

  • Solvent-Free: Water acts as both solvent and base.
  • Scalability: Demonstrated for gram-scale syntheses with 78–85% isolated yields.

Silver Carbonate-Assisted Synthesis Protocols

Silver carbonate (Ag₂CO₃) enhances ylide formation by sequestering halide ions, shifting the equilibrium toward the reactive phosphorus ylide. This method is particularly effective for sterically hindered aldehydes:

Protocol:

  • Mix the phosphonium salt (1 equiv) with Ag₂CO₃ (1.1 equiv) in acetonitrile.
  • Stir for 1 hour at 25°C to generate the ylide.
  • Add the aldehyde (1 equiv) and stir overnight.

Performance Metrics:

  • Yield: 63–97% for aromatic aldehydes.
  • Stereoselectivity: Trans-selectivity (>90%) for α,β-unsaturated esters.

Solvent Systems and Reaction Kinetics Optimization

The dielectric constant (ε) of the solvent profoundly impacts reaction rates. Polar aprotic solvents like dimethylformamide (DMF, ε=36.7) accelerate ylide formation compared to toluene (ε=2.4).

Kinetic Analysis:

  • Rate Law: Second-order kinetics (k₂ = 0.024 L·mol⁻¹·s⁻¹ in DMF at 25°C).
  • Activation Energy: 45.2 kJ·mol⁻¹, determined via Arrhenius plots.

Table 1: Solvent Effects on Reaction Rate

SolventDielectric Constant (ε)k₂ (L·mol⁻¹·s⁻¹)
Water80.10.031
DMF36.70.024
Toluene2.40.009

Data derived from kinetic studies.

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride serves as a crucial stabilized ylide precursor in Wittig olefination reactions, where the ethoxycarbonyl group provides significant stabilization to the resulting ylide structure [1]. Upon deprotonation with appropriate bases, this phosphonium salt generates ethoxycarbonylmethylene triphenylphosphorane, which exhibits enhanced stability compared to non-stabilized ylides due to the electron-withdrawing nature of the ester group [4]. The stabilization arises from the conjugative interaction between the carbanion center and the carbonyl group, effectively delocalizing the negative charge and reducing the ylide's susceptibility to hydrolysis in air [16].

The formation of the ylide from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride proceeds through deprotonation of the acidic methylene protons adjacent to both the positively charged phosphorus center and the electron-withdrawing ester group [1]. This dual activation significantly enhances the acidity of these protons, allowing for ylide formation under milder basic conditions compared to non-stabilized precursors [1]. Research has demonstrated that stabilized ylides derived from ester-containing phosphonium salts can be generated using weaker bases such as silver carbonate, potassium carbonate, or even sodium bicarbonate, in contrast to non-stabilized ylides that typically require strong bases like butyllithium [1].

The olefination reactions involving this stabilized ylide precursor proceed with high efficiency when coupled with aldehydes, typically yielding 63-97% of the desired alkene products [1]. Ketones, being less reactive electrophiles, generally require elevated temperatures and extended reaction times, with yields often being lower than those observed with aldehydes [1]. The stabilized nature of the ylide also influences the reaction kinetics, with the initial nucleophilic addition to the carbonyl compound becoming the rate-determining step, unlike non-stabilized ylides where oxaphosphetane decomposition controls the overall rate [23].

Substrate TypeTypical Yield (%)Reaction ConditionsE/Z Selectivity
Aromatic aldehydes85-97Room temperature, overnightHigh E-selectivity
Aliphatic aldehydes63-82Room temperature, 4-12 hoursModerate E-selectivity
Cyclic ketones42-6560°C, extended timeVariable
Sterically hindered ketones<30Elevated temperaturePoor

Concerted vs. Stepwise Reaction Pathways

Contemporary mechanistic understanding of Wittig reactions involving (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride supports a concerted [2+2] cycloaddition pathway rather than the historically proposed stepwise betaine mechanism [7] [8]. Comprehensive studies using lithium-salt-free conditions have provided compelling evidence that the reaction proceeds through direct formation of the oxaphosphetane intermediate without intervention of discrete betaine species [12]. This mechanistic revision is particularly significant for stabilized ylides, where the enhanced conjugation and reduced nucleophilicity favor a more synchronous process.

The concerted mechanism involves simultaneous bond formation between the ylide carbon and the carbonyl carbon, coupled with the interaction between the carbonyl oxygen and the phosphorus center [9]. Computational studies and experimental observations support that this process occurs through a puckered four-membered transition state, where the geometry minimizes unfavorable steric interactions while maximizing orbital overlap [24]. The timing of bond formation in this transition state is influenced by the degree of ylide stabilization, with ester-stabilized ylides like those derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride showing later transition states with more product-like character.

Evidence against the stepwise betaine pathway for stabilized ylides comes from stereospecific decomposition studies of isolated β-hydroxyphosphonium salts [12]. These experiments demonstrate that both erythro and threo isomers decompose stereospecifically to their corresponding alkene products, indicating that the Wittig reaction operates under kinetic control without equilibration of putative betaine intermediates [12]. Furthermore, the observation of consistent stereochemical outcomes across different ylide types when reacting with β-heteroatom-substituted aldehydes provides strong support for a unified concerted mechanism [12].

The transition state geometry for stabilized ylides exhibits distinctive features that differentiate it from non-stabilized systems [24]. Increased phosphorus-oxygen bonding in the later transition state favors a more planar four-center geometry, bringing the phosphorus closer to a trigonal bipyramidal arrangement [24]. This geometric constraint relieves 1,3-interactions between phosphorus ligands and the developing bonds, while allowing 1,2-interactions to control the stereochemical outcome [24].

Influence on Stereochemical Outcomes in Alkene Formation

The stereochemical outcomes of Wittig reactions employing (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride are predominantly influenced by the stabilizing effect of the ethoxycarbonyl group, which typically favors formation of E-alkenes [1] [23]. This E-selectivity contrasts sharply with non-stabilized ylides, which generally produce Z-alkenes as the major products [11]. The preference for E-alkene formation in stabilized ylide reactions arises from the thermodynamic stability advantage of the trans-disubstituted oxaphosphetane intermediate, which is more pronounced in product-like transition states characteristic of stabilized systems [24].

Experimental data reveal that reactions involving aromatic aldehydes with the stabilized ylide derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride typically exhibit E/Z ratios ranging from 2.5:1 to 9:1, depending on the specific substrate and reaction conditions [1] [27]. The degree of E-selectivity correlates with the electronic properties of the aldehyde partner, with electron-deficient aldehydes generally providing higher E-selectivity due to enhanced electrophilicity and more product-like transition states [27].

The influence of reaction conditions on stereochemical outcomes has been systematically investigated [27]. Temperature effects are particularly notable, with elevated temperatures generally increasing E-selectivity due to enhanced thermodynamic control [27]. Solvent effects also play a significant role, with polar aprotic solvents like dimethyl sulfoxide promoting higher E-selectivity compared to less polar solvents such as tetrahydrofuran [27]. Base selection influences stereochemical outcomes as well, with carbonate bases often providing different selectivity patterns compared to alkoxide bases [1].

Aldehyde TypeE/Z RatioTemperature (°C)SolventReaction Time (h)
Benzaldehyde4.1:1Room temperatureTHF6
p-Methoxybenzaldehyde2.5:1Room temperatureDMSO5
p-Nitrobenzaldehyde7.6:160DMSO10
Cinnamaldehyde4.6:1Room temperatureTHF12
Cyclohexanecarboxaldehyde1.7:1Room temperatureTHF4

Mechanistic investigations have revealed that the stereochemical outcome is determined during the initial cycloaddition step rather than through subsequent equilibration processes [12]. This kinetic control explains the reproducible stereoselectivity patterns observed across different reaction conditions and substrates. The absence of stereochemical drift, a phenomenon where initial kinetic ratios change over time due to intermediate equilibration, further supports the concerted mechanism and kinetic control of stereoselectivity [8].

Competitive Side Reactions and Byproduct Analysis

Wittig reactions involving (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride are subject to several competitive side reactions that can reduce the efficiency of alkene formation and complicate product isolation [15] [16]. The primary byproduct in all Wittig reactions is triphenylphosphine oxide, which forms stoichiometrically with the desired alkene product through oxaphosphetane decomposition [18]. This phosphine oxide byproduct presents significant purification challenges due to its high polarity and hydrogen-bonding capability, requiring careful separation techniques such as selective recrystallization or chromatographic methods [18].

Hydrolysis represents a major competitive pathway, particularly under aqueous or protic conditions [16]. The stabilized ylide derived from (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, while more resistant to hydrolysis than non-stabilized counterparts, can still undergo decomposition in the presence of water or protic solvents to regenerate the phosphonium salt and release the corresponding ester [16]. This side reaction is particularly problematic in reactions conducted under basic aqueous conditions or when moisture is present in the reaction medium.

Base-catalyzed decomposition pathways can lead to formation of alternative products through β-elimination or rearrangement processes [17]. In the presence of strong bases and elevated temperatures, the ylide can undergo decomposition to generate triphenylphosphine and α,β-unsaturated ester products through alternative elimination pathways [17]. These competing reactions become more significant when reaction times are extended or when excess base is employed.

Aldol-type condensation reactions can occur when the carbonyl partner contains enolizable protons adjacent to the carbonyl group [1]. Under basic conditions, these aldehydes can undergo self-condensation reactions, leading to dimeric products that compete with the desired Wittig reaction [1]. This side reaction is particularly pronounced with aliphatic aldehydes and can be minimized by using mild bases like silver carbonate rather than strong alkoxide bases [1].

Side Reaction TypeRelative Occurrence (%)Reaction ConditionsPrevention Strategy
Triphenylphosphine oxide formation100 (stoichiometric)All conditionsProduct separation required
Ylide hydrolysis5-15Aqueous/protic conditionsAnhydrous conditions
Base-catalyzed decomposition2-8Strong base, elevated temperatureMild bases, moderate temperature
Aldol condensation of aldehydes3-12Basic conditions with enolizable aldehydesMild bases, controlled addition
β-Elimination products1-5Extended reaction timesOptimized reaction times

The formation of regioisomeric products can occur when unsymmetrical ketones are employed as electrophilic partners [29]. The inherent preference for attack at the less hindered carbonyl carbon can be overcome under certain conditions, leading to mixtures of regioisomeric alkenes [29]. Additionally, competing reactions involving the ethoxycarbonyl group itself, such as ester hydrolysis or transesterification under basic conditions, can reduce the overall efficiency of the Wittig reaction and introduce additional purification challenges.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17577-28-5

General Manufacturing Information

Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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